2-[(2-Chloro-4-fluorophenyl)methylsulfonyl]-4,5-dimethyl-1-(2-methylpropyl)imidazole
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Overview
Description
2-[(2-Chloro-4-fluorophenyl)methylsulfonyl]-4,5-dimethyl-1-(2-methylpropyl)imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorinated and fluorinated phenyl group, a sulfonyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-fluorophenyl)methylsulfonyl]-4,5-dimethyl-1-(2-methylpropyl)imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2-chloro-4-fluorobenzaldehyde with appropriate sulfonylating agents to introduce the sulfonyl group. This is followed by the formation of the imidazole ring through cyclization reactions involving suitable precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of these processes is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-fluorophenyl)methylsulfonyl]-4,5-dimethyl-1-(2-methylpropyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorinated and fluorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[(2-Chloro-4-fluorophenyl)methylsulfonyl]-4,5-dimethyl-1-(2-methylpropyl)imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-fluorophenyl)methylsulfonyl]-4,5-dimethyl-1-(2-methylpropyl)imidazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring may also play a role in binding to metal ions or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
2-(2-Benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile: Another compound with a similar phenyl group and imidazole ring.
Uniqueness
2-[(2-Chloro-4-fluorophenyl)methylsulfonyl]-4,5-dimethyl-1-(2-methylpropyl)imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, provides strong interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfonyl]-4,5-dimethyl-1-(2-methylpropyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O2S/c1-10(2)8-20-12(4)11(3)19-16(20)23(21,22)9-13-5-6-14(18)7-15(13)17/h5-7,10H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCZHVNWHLEEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)S(=O)(=O)CC2=C(C=C(C=C2)F)Cl)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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